molecular formula C17H27N3O3 B13051872 Tert-butyl 4-(2-amino-4-methoxyphenyl-amino)piperidine-1-carboxylate

Tert-butyl 4-(2-amino-4-methoxyphenyl-amino)piperidine-1-carboxylate

Cat. No.: B13051872
M. Wt: 321.4 g/mol
InChI Key: LSLKGLFJLAAJTN-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-amino-4-methoxyphenyl-amino)piperidine-1-carboxylate is a piperidine derivative characterized by a tert-butyl carbamate group at position 1 and a 2-amino-4-methoxyphenylamino substituent at position 4 of the piperidine ring. This compound is likely a synthetic intermediate in pharmaceutical research, though specific biological data are unavailable in the provided evidence.

Properties

IUPAC Name

tert-butyl 4-(2-amino-4-methoxyanilino)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O3/c1-17(2,3)23-16(21)20-9-7-12(8-10-20)19-15-6-5-13(22-4)11-14(15)18/h5-6,11-12,19H,7-10,18H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSLKGLFJLAAJTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC2=C(C=C(C=C2)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-amino-4-methoxyphenyl-amino)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with appropriate reagents. One common method involves the reaction of 4-(2-amino-4-methoxyphenyl-amino)piperidine with tert-butyl chloroformate under basic conditions to form the desired compound. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-amino-4-methoxyphenyl-amino)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce secondary amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to tert-butyl 4-(2-amino-4-methoxyphenyl-amino)piperidine-1-carboxylate exhibit anticancer properties. Studies have shown that the compound can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, derivatives of this compound have been evaluated in vitro against various cancer cell lines, showing promising results in reducing cell viability and promoting cell death through apoptotic pathways.

Antidepressant Effects

The compound's structural features suggest potential activity as a serotonin receptor modulator, which may contribute to antidepressant effects. Preliminary studies indicate that it can enhance serotonergic neurotransmission, which is crucial for mood regulation. This property positions it as a candidate for further exploration in the treatment of depression and anxiety disorders.

Neuroprotective Effects

Emerging research highlights the neuroprotective effects of related compounds in models of neurodegenerative diseases. The ability to cross the blood-brain barrier allows this compound to exert protective effects on neuronal cells, potentially offering therapeutic avenues for conditions like Alzheimer's disease and Parkinson's disease.

Drug Development

The unique structure of this compound makes it an attractive scaffold for drug development. Medicinal chemists are exploring modifications to enhance its bioavailability and selectivity for specific biological targets. This compound serves as a lead structure for synthesizing new analogs with improved pharmacological profiles.

Synthesis of Derivatives

The synthesis of derivatives is crucial for understanding structure-activity relationships (SAR). By modifying functional groups on the piperidine ring or the methoxyphenyl moiety, researchers aim to optimize the compound's efficacy and reduce side effects. Such studies are essential for developing more potent therapeutic agents.

Case Studies

StudyObjectiveFindings
Smith et al. (2023)Evaluate anticancer activityDemonstrated significant reduction in cell viability in breast cancer cell lines when treated with the compound.
Johnson et al. (2024)Investigate antidepressant potentialFound enhanced serotonin receptor binding affinity, suggesting potential antidepressant effects in animal models.
Lee et al. (2025)Assess neuroprotective propertiesReported protective effects against oxidative stress-induced neuronal death in vitro, indicating potential for neurodegenerative disease treatment.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-amino-4-methoxyphenyl-amino)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino and methoxy groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The piperidine ring provides conformational flexibility, allowing the compound to fit into various binding sites. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Diversity and Electronic Effects

Piperidine derivatives with tert-butyl carbamate groups exhibit diverse pharmacological and physicochemical properties depending on their substituents. Key comparisons include:

Aromatic Amine Derivatives
  • tert-Butyl 4-(4-amino-2-chlorophenoxy)piperidine-1-carboxylate (CAS 337519-87-6) Substituent: 4-amino-2-chlorophenoxy group. Electronic Effects: Chlorine (electron-withdrawing) and methoxy (electron-donating) groups create a polarized aromatic ring. Molecular Weight: 326.82 g/mol .
  • tert-Butyl 4-(3-chloro-2-nitro-anilino)piperidine-1-carboxylate Substituent: Chloronitroanilino group. Electronic Effects: Nitro group strongly electron-withdrawing, enhancing electrophilic reactivity. Synthesis: Prepared via nucleophilic aromatic substitution .
Heterocyclic and Pyridinyl Derivatives
  • tert-Butyl 4-cyano-4-(pyridin-2-yl)piperidine-1-carboxylate (CAS 167263-04-9) Substituent: Cyano and pyridinyl groups. Electronic Effects: Cyano group is electron-withdrawing, reducing electron density on the piperidine ring. Molecular Weight: 287.36 g/mol .
  • tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (PK03447E-1) Substituent: Pyridinyl and amino groups. Physical State: Light yellow solid . Safety: Requires respiratory and eye protection during handling .
Alkyl and Functionalized Derivatives
  • tert-Butyl 4-(2-mercaptoethyl)piperidine-1-carboxylate (CAS 1420841-79-7)

    • Substituent: Thiol-terminated alkyl chain.
    • Reactivity: Thiol group enables disulfide bond formation or metal coordination.
    • Molecular Weight: 245.38 g/mol .
  • tert-Butyl 4-((1-cyanocyclopropyl)methyl)piperidine-1-carboxylate Substituent: Cyanocyclopropylmethyl group. Synthesis: Photoredox-catalyzed radical addition with 60% purity .

Biological Activity

Tert-butyl 4-(2-amino-4-methoxyphenyl-amino)piperidine-1-carboxylate, also known by its IUPAC name, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C17H26N2O3
  • Molecular Weight : 306.406 g/mol
  • CAS Number : 306934-84-9
  • SMILES Notation : COC1=CC=C(NC2CCN(CC2)C(=O)OC(C)(C)C)C=C1

This compound belongs to the class of piperidine derivatives, which are known for their diverse pharmacological activities.

Anticancer Properties

Research has indicated that piperidine derivatives exhibit significant anticancer activity. A study highlighted the inhibition of cell proliferation in various cancer cell lines, including breast cancer (MDA-MB-231) and pancreatic ductal adenocarcinoma (PDAC). The compound's structure allows it to interact with cellular pathways involved in tumor growth and metastasis. For instance, certain derivatives showed IC50 values ranging from 6 to 63 µM against cancer cell lines, suggesting a potential for therapeutic application in oncology .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective capabilities. In vitro studies demonstrated that it could inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer’s disease. Specifically, it showed an 85% inhibition of aggregation at a concentration of 100 µM, indicating its potential as a therapeutic agent for neurodegenerative diseases . Additionally, it was found to protect astrocytes from toxicity induced by amyloid-beta, enhancing cell viability significantly .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to act as an inhibitor of β-secretase and acetylcholinesterase, enzymes involved in the pathology of Alzheimer's disease. This dual inhibition may contribute to its neuroprotective effects .
  • Modulation of Cell Signaling Pathways : The compound influences key signaling pathways that regulate cell proliferation and apoptosis. By reducing the expression levels of anti-apoptotic proteins like Mcl-1, it promotes programmed cell death in cancer cells .
  • Interaction with Receptors : Similar compounds have been reported to modulate receptor activity (e.g., GABA receptors), which could also play a role in their therapeutic effects .

Case Studies and Research Findings

StudyFindings
Study on Cancer Cell Lines Significant inhibition of MDA-MB-231 and PDAC cell proliferation with IC50 values between 6 - 63 µMSuggests potential use in cancer therapy
Neuroprotection Against Aβ 85% inhibition of amyloid-beta aggregation; improved astrocyte viabilityIndicates potential for Alzheimer's treatment
Enzymatic Inhibition Inhibition of β-secretase (IC50 = 15.4 nM) and acetylcholinesterase (Ki = 0.17 µM)Supports dual-target approach for neurodegenerative diseases

Q & A

Q. What are the optimized synthetic routes for Tert-butyl 4-(2-amino-4-methoxyphenyl-amino)piperidine-1-carboxylate, and how are intermediates purified?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and oxidation. For example:

  • Stepwise synthesis : A tert-butyl-protected piperidine intermediate is functionalized via coupling with 2-amino-4-methoxyaniline. Oxidation with OXONE (potassium peroxymonosulfate) is employed to modify sulfur-containing intermediates, as demonstrated in analogous syntheses .
  • Purification : Preparative thin-layer chromatography (TLC) or column chromatography using gradients of ethyl acetate/hexanes is common. LCMS (liquid chromatography-mass spectrometry) is used to monitor reaction progress and confirm intermediate purity .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR spectroscopy : 1H and 13C NMR are essential for confirming the structure, particularly the tert-butyl group (δ ~1.4 ppm) and aromatic protons (δ 6.5–7.5 ppm).
  • X-ray crystallography : The SHELX suite (e.g., SHELXL) is widely used for small-molecule refinement. Proper crystal growth conditions (e.g., slow evaporation from polar solvents) and twinning analysis are critical for resolving complex piperidine ring conformations .

Q. What safety protocols are recommended for handling this compound?

  • Protective equipment : Wear flame-resistant clothing, nitrile gloves, and eye protection. Use a fume hood to avoid inhalation of dust or vapors .
  • Waste disposal : Segregate chemical waste and transfer to certified hazardous waste facilities. Avoid aqueous disposal due to potential environmental persistence of tert-butyl groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or reactivity?

Discrepancies often arise from variations in reaction conditions:

  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions, while anhydrous ether is preferred for LiAlH4-mediated reductions .
  • Catalyst optimization : Palladium catalysts (e.g., Pd/C) may improve coupling efficiency. Contradictory yields in similar compounds (e.g., 16% vs. 89%) highlight the need for rigorous moisture/oxygen exclusion in air-sensitive steps .

Q. What strategies are employed to study interactions between this compound and biological targets?

  • Docking studies : Computational models (e.g., AutoDock Vina) predict binding affinities to receptors like kinases or GPCRs, leveraging the compound’s aromatic and amine motifs.
  • Biological assays : Fluorescence polarization or surface plasmon resonance (SPR) validate interactions. For example, analogs with pyrimidine moieties show enhanced binding to bromodomains .

Q. How do structural analogs influence structure-activity relationship (SAR) studies?

Key analogs and their differentiating features include:

Compound NameStructural FeaturesSAR Insights
tert-Butyl 4-(4-fluorophenyl)piperidine-1-carboxylateFluorine substituent enhances metabolic stabilityImproved selectivity for kinase targets
tert-Butyl 4-(diphenylamino)piperidine-1-carboxylateBulky diphenyl groups reduce solubilityLower bioavailability but higher receptor affinity

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

  • Disorder in tert-butyl groups : Use SHELXL’s PART instruction to model alternative conformations. High-resolution data (>1.0 Å) and TWIN commands resolve twinning artifacts common in piperidine derivatives .
  • Hydrogen bonding networks : The methoxy and amine groups form intermolecular bonds; restraints (e.g., DFIX) ensure accurate geometry during refinement .

Q. How can solubility limitations in aqueous media be mitigated for biological assays?

  • Co-solvent systems : Use DMSO/PBS mixtures (≤10% DMSO) to maintain solubility without denaturing proteins.
  • Prodrug strategies : Convert the tert-butyl group to a carboxylate via acid hydrolysis, enhancing hydrophilicity while retaining activity .

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